

A Technical Guide to the Physical Properties of Tetrahydrofuran-3-yl Mesylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Oxolan-3-yl methanesulfonate*

Cat. No.: *B186733*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of tetrahydrofuran-3-yl mesylate. Due to the limited availability of experimentally determined data for this specific compound, this guide also includes relevant information on its precursor, 3-hydroxytetrahydrofuran, to provide a comparative context for researchers.

Core Physical and Chemical Properties

While specific experimental values for properties such as boiling point, melting point, and density of tetrahydrofuran-3-yl mesylate are not readily available in published literature, some key characteristics can be inferred from supplier information and data on related compounds. The compound is commercially available as a yellow to brown liquid, suggesting it is stable at room temperature.

For a more complete understanding, the physical properties of its immediate precursor, 3-hydroxytetrahydrofuran, are presented below. This data can serve as a useful reference for estimating the properties of the mesylated form.

Property	Tetrahydrofuran-3-yl Mesylate	3-Hydroxytetrahydrofuran
Molecular Formula	C ₅ H ₁₀ O ₄ S	C ₄ H ₈ O ₂
Molecular Weight	166.19 g/mol (Calculated)	88.11 g/mol [1]
Appearance	Yellow to Brown Liquid	Colorless Liquid [1]
Boiling Point	Data not available	179 °C [1]
Melting Point	Data not available	Data not available
Density	Data not available	1.087 g/cm ³ at 19 °C [1]
Solubility	Data not available	Data not available
Storage Temperature	2-8 °C	Room Temperature

Experimental Protocols

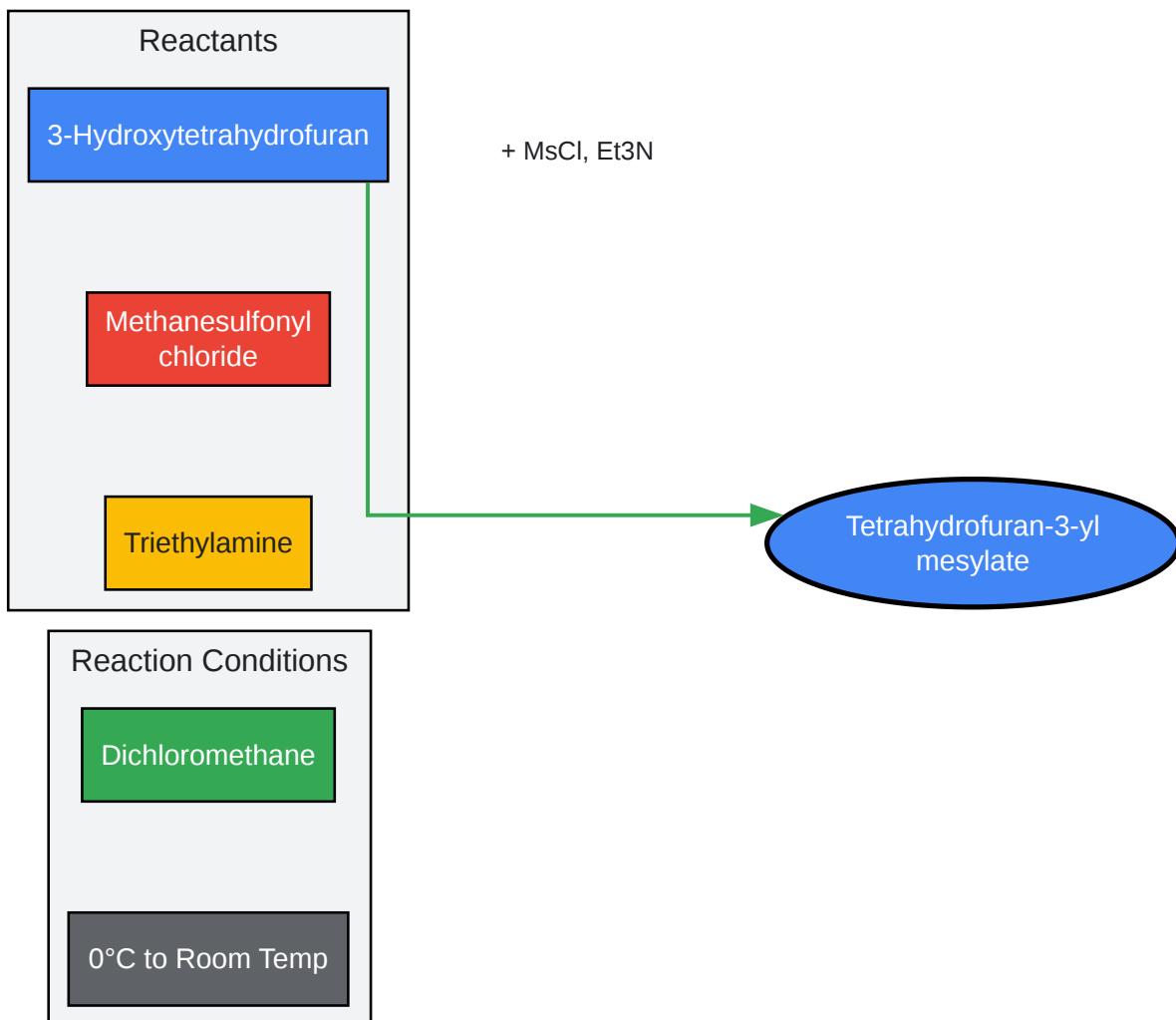
A standard method for the synthesis of tetrahydrofuran-3-yl mesylate involves the mesylation of 3-hydroxytetrahydrofuran. The following protocol is a representative example of this type of reaction.

Synthesis of Tetrahydrofuran-3-yl Mesylate

This procedure is adapted from a general method for the mesylation of alcohols.

Materials:

- 3-Hydroxytetrahydrofuran
- Methanesulfonyl chloride (MsCl)
- Triethylamine (Et₃N)
- Dichloromethane (CH₂Cl₂)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution


- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve 3-hydroxytetrahydrofuran in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and maintain the flask in an ice bath.
- Add triethylamine to the solution.
- Slowly add methanesulfonyl chloride to the cooled solution.
- Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours.
- Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the mixture to remove the drying agent.
- Concentrate the filtrate under reduced pressure to yield the crude tetrahydrofuran-3-yl mesylate.
- The crude product may be purified by column chromatography on silica gel.

Visualizing the Synthesis and Workflow

To further elucidate the experimental process, the following diagrams, generated using Graphviz, illustrate the synthesis pathway and the overall experimental workflow.

[Click to download full resolution via product page](#)

Caption: Synthesis of Tetrahydrofuran-3-yl Mesylate.

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Synthesis and Handling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]

- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of Tetrahydrofuran-3-yl Mesylate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b186733#physical-properties-of-tetrahydrofuran-3-yl-mesylate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com